molecular formula C16H17N3O2S B7590574 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide

3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide

Cat. No. B7590574
M. Wt: 315.4 g/mol
InChI Key: ZIGVSIXKNPQUSF-UHFFFAOYSA-N
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Description

3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide, also known as MTIP, is a small molecule antagonist that selectively targets the melanocortin 4 receptor (MC4R). This receptor is involved in the regulation of appetite, energy expenditure, and glucose homeostasis. MTIP has been studied extensively in preclinical research as a potential therapeutic agent for obesity, diabetes, and other metabolic disorders.

Mechanism of Action

3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide selectively targets the MC4R, which is expressed in the hypothalamus and other regions of the brain involved in the regulation of appetite and energy expenditure. Activation of the MC4R leads to a decrease in food intake and an increase in energy expenditure. This compound acts as an antagonist, blocking the binding of the endogenous ligand alpha-melanocyte-stimulating hormone (α-MSH) to the MC4R, resulting in increased food intake and decreased energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake, increase energy expenditure, and improve glucose tolerance in animal studies. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide is its selectivity for the MC4R, which reduces the potential for off-target effects. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide could focus on improving its solubility and bioavailability, as well as studying its potential as a therapeutic agent for obesity, diabetes, and addiction in human clinical trials. In addition, further studies could investigate the potential of this compound as a tool for studying the role of the MC4R in the regulation of appetite, energy expenditure, and glucose homeostasis.

Synthesis Methods

The synthesis of 3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide involves several steps, starting with the preparation of the intermediate 2-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylic acid. This intermediate is then coupled with 4-fluorobenzoyl chloride to form the benzamide derivative. The final step involves the introduction of a methyl group to the thiazole ring using methyl iodide.

Scientific Research Applications

3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide has been extensively studied in preclinical research as a potential therapeutic agent for obesity, diabetes, and other metabolic disorders. In animal studies, this compound has been shown to reduce food intake, increase energy expenditure, and improve glucose tolerance. This compound has also been studied as a potential treatment for addiction, as the MC4R is involved in the reward pathway of the brain.

properties

IUPAC Name

3-[2-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-9-22-15(18-10)13-6-3-7-19(13)16(21)12-5-2-4-11(8-12)14(17)20/h2,4-5,8-9,13H,3,6-7H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGVSIXKNPQUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCCN2C(=O)C3=CC=CC(=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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